molecular formula C15H14BrNO3 B5428830 2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide

2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide

Cat. No. B5428830
M. Wt: 336.18 g/mol
InChI Key: ASZRFTWPMWKIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide, also known as BHPP, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. BHPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation and pain.

Mechanism of Action

2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide exerts its pharmacological effects by selectively inhibiting COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting their production, this compound can reduce inflammation, alleviate pain, and lower fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide in scientific research is its selectivity towards COX-2. Unlike other COX inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit COX-1, which is involved in the production of prostaglandins that are important for normal physiological functions, such as maintaining gastric mucosal integrity. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the use of this compound in cancer research. This compound has been shown to have anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo and its potential as a cancer therapeutic.

Synthesis Methods

2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-bromophenol with 3-hydroxybenzaldehyde to form 2-(2-bromophenoxy)benzaldehyde, which is then reacted with 3-aminopropionitrile to form the final product, this compound.

Scientific Research Applications

2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively used as a tool compound in scientific research to investigate the role of COX-2 in various biological processes. COX-2 is known to be upregulated in many pathological conditions, including inflammation, cancer, and neurodegenerative diseases. By inhibiting COX-2 activity, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-10(20-14-8-3-2-7-13(14)16)15(19)17-11-5-4-6-12(18)9-11/h2-10,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRFTWPMWKIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)O)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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